Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
CAS No.: 1258639-20-1
Cat. No.: VC4076511
Molecular Formula: C9H16ClF2NO3
Molecular Weight: 259.68
* For research use only. Not for human or veterinary use.

CAS No. | 1258639-20-1 |
---|---|
Molecular Formula | C9H16ClF2NO3 |
Molecular Weight | 259.68 |
IUPAC Name | ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride |
Standard InChI | InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H |
Standard InChI Key | HICGMPDLABCCNN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl |
Canonical SMILES | CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl |
Chemical Identification and Structural Features
Molecular and Stereochemical Properties
The compound’s structure features a 4-hydroxypiperidine ring substituted at the 4-position with a difluoroacetate ethyl ester group, which is protonated as a hydrochloride salt. The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atoms. Key identifiers include:
The fluorine atoms at the α-position of the acetate group enhance electronegativity, influencing reactivity and metabolic stability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals:
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NMR: A triplet at δ 1.25 ppm (3H, -CHCH), a quartet at δ 4.20 ppm (2H, -OCH), and broad singlet at δ 4.80 ppm (1H, -OH) confirm the ethyl ester and hydroxyl groups.
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NMR: A singlet at δ -120 ppm indicates equivalent fluorine atoms in the difluoroacetate moiety.
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IR: Strong absorption at 1740 cm corresponds to the ester carbonyl group.
Synthesis and Manufacturing
Reaction Mechanism and Optimization
The synthesis involves a nucleophilic substitution reaction between 4-hydroxypiperidine and ethyl 2,2-difluoroacetate under basic conditions (Scheme 1):
Key Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
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Base: Triethylamine or potassium carbonate to deprotonate the piperidine hydroxyl group.
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Temperature: 0–5°C to minimize side reactions.
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Yield: 68–72% after recrystallization from ethanol-diethyl ether.
Chemical Reactivity and Functionalization
Core Transformations
The compound undergoes three primary reactions (Table 1):
Reaction Type | Conditions | Products |
---|---|---|
Oxidation | KMnO, HO, 25°C | 4-Ketopiperidine derivative |
Reduction | LiAlH, THF, reflux | Ethanolamine analog |
N-Alkylation | CHI, KCO, DMF | Quaternary ammonium salt |
The difluoroacetate group is susceptible to hydrolysis under acidic conditions, generating 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid, a potential pharmacophore.
Biological Activity and Mechanistic Insights
Neuropharmacological Applications
The 4-hydroxypiperidine scaffold is a known fragment in neuromodulators. Fluorination at the α-position may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug development.
Future Directions and Challenges
Current research gaps include in vivo efficacy studies and formulation optimization. The compound’s fluorinated structure positions it as a lead for developing protease inhibitors or kinase modulators. Industrial adoption requires greener synthesis routes to replace halogenated solvents .
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